H-亮-亮-缬-苯-OH

描述

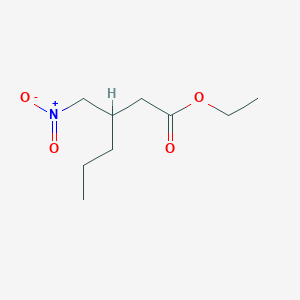

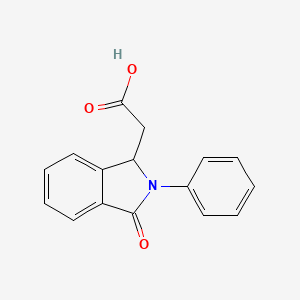

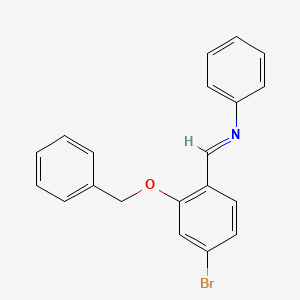

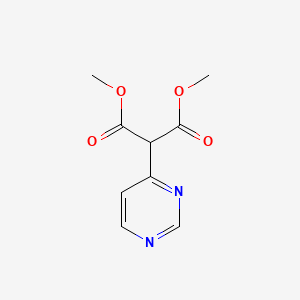

“H-Leu-Leu-Val-Phe-OH” is a peptide sequence composed of four amino acids: Leucine (Leu), Leucine (Leu), Valine (Val), and Phenylalanine (Phe) . This peptide sequence is known for its ability to self-assemble into various nanostructures .

Synthesis Analysis

Peptide synthesis is a well-established field with various methods available for manufacturing peptides. The most common building blocks in peptide synthesis are Boc- and Fmoc-protected amino acids, which are highly soluble in organic solvents . An environmentally conscious method of peptide synthesis focuses on developing organic solvent-free synthetic methods using water .

Molecular Structure Analysis

The self-assembly of peptides forming various micro to nanostructures has several applications in nanobiotechnology . The self-assembly of small peptides happens through various supramolecular non-covalent interactions to build several secondary structures .

Chemical Reactions Analysis

The oxidation of tyrosine in vivo, induced by biologically relevant radicals, UV radiation, or enzymes, is a complex chemical process generating a diverse range of oxidized products .

科学研究应用

核磁共振方法学改进一项科学研究应用涉及改进核磁共振 (NMR) 方法学,用于研究高分子量蛋白质。一项研究提出了新的核磁共振实验,用于分配甲基 和 Ile、Leu 和 Val 残基的化学位移。这项研究利用了一种新的同位素标记策略对大型氘代蛋白质中 Leu 和 Val 甲基进行质子化,从而增强了灵敏度并简化了苹果酸合成酶 G 等复杂蛋白质的核磁共振光谱 (图加里诺夫和凯,2003).

酶抑制研究另一种应用可见于酶抑制研究,其中分离和鉴定了二肽(包括类似于 H-亮-亮-缬-苯-OH 的序列)对血管紧张素 I 转化酶 (ACE) 的抑制特性。例如,肽苯丙氨酸-亮氨酸表现出显着的 ACE 抑制活性,展示了此类肽在开发治疗剂中的重要性 (小野等人,2006).

用于生物活性的定量 HTS在药物发现领域,定量高通量筛选 (qHTS) 是一种强大的方法,用于识别大化学库中分子靶标的调节剂。一项研究强调了 qHTS 在生成药理学数据方面的效率,包括作用于酶和生物途径的化合物,其中可能涉及像 H-亮-亮-缬-苯-OH 这样的肽 (英格利斯等人,2006).

血红蛋白中的疏水相互作用研究对疏水相互作用在血红蛋白 S 聚合中的作用的研究确定了 Leu 和 Val 等残基在形成稳定的疏水相互作用中的重要性。此类研究提供了对血红蛋白结构动力学和稳定性的见解,可以推论到具有相似组成的肽 (足立等人,1994).

用于高血压管理的肾素抑制对人类肾素(血压调节的关键酶)的抑制研究也利用了肽。专注于开发用于治疗高血压的肾素抑制剂的研究已经探索了各种肽及其类似物对抑制效果,证明了肽在心血管疾病中的治疗潜力 (奥利维拉等人,1992).

安全和危害

未来方向

属性

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N4O5/c1-15(2)12-19(27)23(31)28-20(13-16(3)4)24(32)30-22(17(5)6)25(33)29-21(26(34)35)14-18-10-8-7-9-11-18/h7-11,15-17,19-22H,12-14,27H2,1-6H3,(H,28,31)(H,29,33)(H,30,32)(H,34,35)/t19-,20-,21-,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROYAAVOKOANBIB-CMOCDZPBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N4O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00578077 | |

| Record name | L-Leucyl-L-leucyl-L-valyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

L-Leucyl-L-leucyl-L-valyl-L-phenylalanine | |

CAS RN |

24205-68-3 | |

| Record name | L-Leucyl-L-leucyl-L-valyl-L-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00578077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(S)-3-Benzyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B1602162.png)